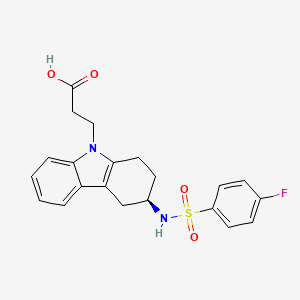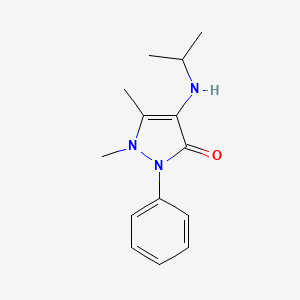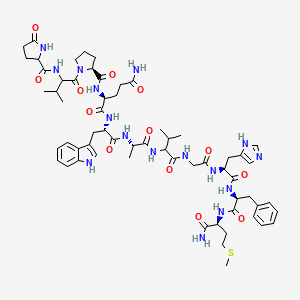
Nigakinone
Overview
Description
Nigakinone is a naturally occurring alkaloid found in the plant Picrasma quassioides. It is known for its significant pharmacological activities, particularly its anti-inflammatory and antimicrobial properties. The compound has a molecular formula of C15H10N2O3 and a molecular weight of 266.25 g/mol .
Mechanism of Action
Target of Action
Nigakinone primarily targets the Farnesoid X receptor (FXR) and the NLRP3 (nucleotide-binding oligomerization domain, leucine-rich repeat, and pyrin domain-containing 3) signaling pathway . FXR is a controller for bile acid homeostasis and inflammation, making it a promising target for ulcerative colitis therapy . NLRP3 is a component of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses .
Mode of Action
This compound acts as a regulator of the FXR and NLRP3 signaling pathways . It controls cholesterol hydroxylase and transporters mediated by FXR, thereby regulating bile acid disorders . Molecular docking and dual-luciferase reporter assays indicate that FXR might be a target of this compound . In vitro, this compound restrains bile acid-induced inflammation and cell damage via FXR activation and inhibition of inflammatory cytokines .
Biochemical Pathways
This compound affects the bile acid profile and the FXR/NLRP3 signaling pathways . By controlling FXR-mediated cholesterol hydroxylase and transporters, this compound regulates bile acid disorders, leading to a decrease in bile acid accumulation in the colon .
Result of Action
This compound attenuates colitis symptoms induced by dextran sulfate sodium (DSS), including excessive inflammatory response by NLRP3 activation, and injury of the intestinal mucosal barrier . It also restrains bile acid-induced inflammation and cell damage via FXR activation and inhibition of inflammatory cytokines .
Action Environment
The ameliorating effects of this compound on colitis were suppressed by FXR knockout or silencing in vivo or in vitro .
Biochemical Analysis
Biochemical Properties
Nigakinone plays a crucial role in biochemical reactions, particularly in the regulation of bile acid (BA) metabolism . It interacts with key enzymes and proteins, such as the farnesoid X receptor (FXR), which is a controller of BA homeostasis and inflammation . The nature of these interactions involves the modulation of cholesterol hydroxylase and transport proteins mediated by FXR, leading to a reduction in BA accumulation in the colon .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by controlling the activation of the NLRP3 inflammasome, which is involved in the inflammatory response . This compound also impacts cell signaling pathways, particularly the FXR/NLRP3 signaling pathway, and affects gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. It binds to the FXR, potentially acting as an agonist . This binding interaction leads to the activation of FXR, which in turn modulates the expression of genes involved in BA metabolism .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to alleviate symptoms of dextran sulfate sodium (DSS)-induced colitis in laboratory settings . This includes the reduction of excessive inflammatory responses triggered by NLRP3 activation and the mitigation of damage to the intestinal mucosal barrier .
Metabolic Pathways
This compound is involved in the metabolic pathway of BA. It interacts with enzymes and cofactors, including cholesterol hydroxylase and transport proteins, which are mediated by FXR . This interaction leads to the regulation of BA metabolism and a reduction in BA accumulation in the colon .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nigakinone can be synthesized through various chemical reactions involving the starting material, 5-hydroxy-4-methoxycanthin-6-one. The synthesis typically involves the following steps:
Formation of the core structure: The core structure of this compound is formed through a series of cyclization reactions.
Functional group modifications: The hydroxyl and methoxy groups are introduced through selective functional group modifications.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from Picrasma quassioides using solvents such as ethanol or methanol. The extract is then purified using techniques like high-performance liquid chromatography (HPLC) to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Nigakinone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl and methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Nigakinone has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of alkaloids and their derivatives.
Biology: Investigated for its role in modulating biological pathways, particularly those involved in inflammation and microbial infections.
Medicine: Explored for its potential therapeutic effects in treating conditions like ulcerative colitis and other inflammatory diseases.
Comparison with Similar Compounds
Nigakinone is unique among alkaloids due to its specific structure and pharmacological activities. Similar compounds include:
Methylthis compound: A methylated derivative of this compound with similar antimicrobial properties.
β-Carboline-1-carboxylic acid: Another alkaloid found in Picrasma quassioides with antimicrobial activity.
Picrasidine S: An alkaloid with notable antimicrobial effects against Escherichia coli.
This compound stands out due to its potent anti-inflammatory effects and its ability to modulate multiple biological pathways, making it a valuable compound in both research and therapeutic applications.
Properties
IUPAC Name |
3-hydroxy-4-methoxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-20-14-11-12-9(6-7-16-11)8-4-2-3-5-10(8)17(12)15(19)13(14)18/h2-7,18H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFKZUOYIFDMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)N2C3=CC=CC=C3C4=C2C1=NC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18110-86-6 | |
| Record name | 4-Methoxy-5-hydroxycanthin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18110-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nigakinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018110866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NIGAKINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7E73434D2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Nigakinone interact with its target to produce its anti-inflammatory effects in ulcerative colitis?
A1: this compound appears to exert its beneficial effects by targeting two key pathways: the Farnesoid X receptor (FXR) and the nucleotide-binding oligomerization domain, leucine-rich repeat, and pyrin domain-containing 3 (NLRP3) signaling pathway. [] this compound directly interacts with FXR, acting as an agonist. [] This activation subsequently regulates bile acid (BA) metabolism, reducing BA accumulation in the colon, which is often dysregulated in ulcerative colitis. [] Additionally, this compound suppresses the activation of the NLRP3 inflammasome, a critical component of the inflammatory response in ulcerative colitis. [] This combined modulation of FXR and NLRP3 signaling contributes to its anti-inflammatory and therapeutic effects. []
Q2: What is the structural characterization of this compound?
A2: this compound is an alkaloid, specifically a furoquinoline alkaloid. Its molecular formula is C14H11NO3 and its molecular weight is 241.24 g/mol. [] While the provided abstracts don't delve into detailed spectroscopic data, structural elucidation likely involves techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). []
Q3: Can you elaborate on the application of this compound in traditional medicine and its potential in modern therapeutic settings?
A3: this compound is a major active compound found in Picrasma quassioides (D. Don) Benn., a plant extensively used in Traditional Chinese Medicine. [, , ] Traditionally, it has been utilized for its anti-hypertensive properties. [] Modern research suggests its potential therapeutic application in ulcerative colitis by regulating bile acid metabolism and inflammatory pathways. [] Further research is necessary to explore its efficacy and safety profile for broader clinical applications.
Q4: What are the current methods for extracting and purifying this compound?
A4: Extraction techniques like Ultrasonic Microwave-Assisted Extraction (UMAE) coupled with High-Speed Counter-Current Chromatography (HSCCC) have proven effective in isolating this compound from Picrasma quassioides. [] This method allows for a relatively fast and efficient purification process, yielding high-purity this compound suitable for further research and potential pharmaceutical applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















